3-(2-Bromophenyl)propanenitrile

Catalog No.
S687418
CAS No.
61698-07-5
M.F
C9H8BrN
M. Wt
210.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Bromophenyl)propanenitrile

CAS Number

61698-07-5

Product Name

3-(2-Bromophenyl)propanenitrile

IUPAC Name

3-(2-bromophenyl)propanenitrile

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

InChI

InChI=1S/C9H8BrN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5H2

InChI Key

SZLHFTWIJCWDER-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCC#N)Br

Canonical SMILES

C1=CC=C(C(=C1)CCC#N)Br

3-(2-Bromophenyl)propanenitrile is an organic compound characterized by its unique structure, which consists of a propanenitrile group attached to a brominated phenyl ring. The molecular formula of this compound is C10H8BrN, and it has a molecular weight of approximately 224.08 g/mol. The compound features a bromine atom substituted at the second position of the phenyl ring, which influences its chemical properties and reactivity. The presence of the nitrile functional group (-C≡N) contributes to its polarity and potential for hydrogen bonding, making it an interesting subject for various chemical and biological studies.

Due to the lack of specific research on 3-(2-Bromophenyl)propanenitrile, it's crucial to handle it with caution assuming similar properties to other aromatic nitriles. These can be:

  • Toxic: Aromatic nitriles can be harmful if inhaled, ingested, or absorbed through the skin [].
  • Irritating: May cause skin and eye irritation [].
  • Flammable: Organic compounds with aromatic rings can be flammable.
Due to the presence of both the bromine substituent and the nitrile group. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, the nitrile group can undergo hydrolysis to form the corresponding carboxylic acid (3-(2-Bromophenyl)propanoic acid).
  • Reduction: The nitrile can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Electrophilic Aromatic Substitution: The brominated phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the aromatic system.

The synthesis of 3-(2-Bromophenyl)propanenitrile can be achieved through several methods:

  • Bromination followed by Cyanation:
    • Start with propanamide or propanal.
    • Brominate the aromatic ring using bromine in an inert solvent.
    • Treat the resulting bromoaromatic compound with sodium cyanide to introduce the nitrile group.
  • Direct Synthesis from 2-Bromobenzaldehyde:
    • React 2-bromobenzaldehyde with malononitrile in the presence of a base (e.g., sodium ethoxide) under reflux conditions to yield 3-(2-Bromophenyl)propanenitrile.
  • Using Grignard Reagents:
    • Prepare a Grignard reagent from 2-bromobenzyl chloride and react it with carbon dioxide followed by hydrolysis to obtain the desired nitrile.

These methods highlight different approaches to synthesize this compound, each with its advantages regarding yield and purity.

3-(2-Bromophenyl)propanenitrile has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting microbial infections or cancer.
  • Chemical Intermediates: It can be utilized as an intermediate in organic synthesis for producing more complex molecules.
  • Materials Science: The compound may find applications in developing new materials with specific electronic or optical properties due to its structural characteristics.

Interaction studies involving 3-(2-Bromophenyl)propanenitrile are crucial for understanding its biological mechanism and potential therapeutic applications. These studies could include:

  • Binding Affinity Studies: Investigating how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics of the compound in animal models to evaluate its efficacy and safety profile.
  • Toxicological Assessments: Determining any toxic effects associated with exposure to this compound, which is essential for its development as a pharmaceutical agent.

Several compounds share structural similarities with 3-(2-Bromophenyl)propanenitrile, making them interesting for comparative analysis:

Compound NameStructure FeaturesUnique Properties
4-BromobenzonitrileBromine at para position on phenylHigher lipophilicity
2-BromobenzonitrileBromine at ortho position on phenylDifferent steric effects
PhenylacetonitrileNo bromine substitutionLacks halogen-induced reactivity
3-(4-Chlorophenyl)propanenitrileChlorine instead of bromineDifferent electronic properties

Uniqueness of 3-(2-Bromophenyl)propanenitrile

The unique positioning of the bromine atom at the second position on the phenyl ring distinguishes 3-(2-Bromophenyl)propanenitrile from other similar compounds. This substitution pattern can significantly affect its reactivity, biological activity, and interaction with various targets compared to other halogenated derivatives.

XLogP3

2.6

Wikipedia

3-(2-Bromophenyl)propanenitrile

Dates

Modify: 2023-08-15

Explore Compound Types